(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone features a hybrid structure combining a pyrazole and piperazine scaffold. The pyrazole moiety is substituted with a 4-fluorophenyl group and a methyl group at the 1-position, while the piperazine ring is linked to a tetrahydrocinnolin system. The fluorophenyl group may enhance lipophilicity and metabolic stability compared to non-halogenated analogs, a common strategy in drug design .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O/c1-28-21(15-20(27-28)16-6-8-18(24)9-7-16)23(31)30-12-10-29(11-13-30)22-14-17-4-2-3-5-19(17)25-26-22/h6-9,14-15H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANWTTGXRFSMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN6O2 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 2034405-79-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole and piperazine moieties are known to influence receptor binding and enzyme modulation. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing signaling pathways related to pain, inflammation, and cancer cell proliferation.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- A study evaluated the antiproliferative effects of related pyrazole compounds against prostate cancer cell lines (LNCaP and PC-3). The results indicated that certain derivatives showed potent activity with IC50 values as low as 18 µmol/L, highlighting the potential of pyrazole-based compounds in cancer therapy .
Analgesic and Anti-inflammatory Effects
The compound's structural analogs have been assessed for their analgesic and anti-inflammatory properties:
- Research involving 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole showed a reduction in pain responses in animal models. This included decreased abdominal writhing in acetic acid-induced tests and reduced licking times in formalin tests, suggesting effective analgesic properties without significant antinociceptive effects in certain contexts .
Vasorelaxant Effects
The vasorelaxant activity of pyrazole derivatives has also been noted:
- Studies indicated that these compounds could induce vasorelaxation through pathways involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which are critical in regulating vascular tone .
Case Study 1: Prostate Cancer Treatment
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their effects on LNCaP prostate cancer cells. The lead compound demonstrated a significant reduction in cell viability and downregulation of prostate-specific antigen (PSA), suggesting potential therapeutic applications for treating prostate cancer .
Case Study 2: Pain Management
In another investigation, the analgesic properties of a related pyrazole derivative were tested against inflammatory pain models. Results indicated that the compound effectively reduced pain responses associated with neurogenic and inflammatory stimuli without significant toxicity at therapeutic doses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, we compare it with analogs sharing core structural motifs: pyrazole-methanone derivatives, piperazine-containing compounds, and tetrahydrocinnolin hybrids.
Table 1: Structural and Functional Comparison
| Compound Name / ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reported Activity/Use |
|---|---|---|---|---|
| Target Compound | Pyrazole-Piperazine-Methanone | 4-Fluorophenyl, 5,6,7,8-Tetrahydrocinnolin | ~450 (estimated) | Hypothesized CNS modulation |
| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | Pyrazole-Thiophene-Methanone | Amino, hydroxy, cyano-thiophene | 304.3 | Antimicrobial (in vitro) |
| Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]- | Dihydropyrazole-Methanone | Phenyl, trifluoromethylphenyl | 334.3 | Unknown (structural analog to pesticidal agents) |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3) | Piperazine-Pyrazole-Methanone | 2,3-Dimethylphenyl, phenylpyrazole | 375.4 | Kinase inhibition (preclinical) |
| Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) | Pyrazole-Sulfinyl-Carbonitrile | Trifluoromethylphenyl, sulfinyl, cyano | 437.1 | Insecticide (GABA receptor antagonist) |
Key Observations:
Compared to dihydropyrazole derivatives (e.g., ), the fully aromatic pyrazole core may improve metabolic stability but reduce conformational flexibility.
Substituent Effects: The 4-fluorophenyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to non-halogenated analogs, favoring blood-brain barrier penetration . In contrast, trifluoromethyl groups (as in fipronil or ) enhance electronegativity and resistance to oxidative metabolism.
Biological Activity: Piperazine-containing compounds (e.g., 1015525-17-3 ) are frequently associated with kinase or neurotransmitter receptor modulation, suggesting the target compound may share similar targets. Pyrazole-thiophene hybrids (e.g., 7a ) demonstrate antimicrobial activity, but the target compound’s tetrahydrocinnolin moiety may redirect its pharmacological profile toward anti-inflammatory or anticancer applications.
Research Findings and Implications
- Synthetic Accessibility: The compound’s synthesis likely involves coupling a preformed pyrazole-carboxylic acid with a tetrahydrocinnolin-piperazine amine, analogous to methods for 7a and 7b .
- Comparative Limitations: Unlike fipronil , the target compound lacks a sulfinyl or cyano group, reducing its likelihood of acting as a GABA antagonist. Instead, its activity may hinge on piperazine-mediated receptor interactions.
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via Knorr pyrazole synthesis , modified for aryl substitution:
Hydrazine formation :
Methylation :
Oxidation to carboxylic acid :
Synthesis of 4-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperazine
Tetrahydrocinnolin Core Construction
Adapting methods from cinnoline cyclization:
Japp-Klingemann Reaction :
- 3-Aminocyclohex-1-ene-carboxylic acid reacts with benzenediazonium chloride (0–5°C, pH 6.5) to form hydrazone intermediate.
Intramolecular Cyclization :
Functionalization at C3 :
- Phosphorus oxychloride (POCl₃) converts ketone to chloride (reflux, 3 hr).
- Nucleophilic displacement with piperazine in THF (60°C, 8 hr).
- Product : 4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine (Yield: 65%)
Methanone Bridge Formation
Acyl Chloride Preparation
Coupling Reaction
- Pyrazole-5-carbonyl chloride reacts with 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine in anhydrous THF:
- Final Product : (3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone (Yield: 58%)
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole oxidation | Jones reagent, 3 hr | 68 | 95.2 |
| Cinnolin cyclization | PPA, 120°C, 4 hr | 71 | 97.8 |
| Acyl chloride | SOCl₂, 40°C, 2 hr | 92 | 99.1 |
| Final coupling | Et₃N, THF, 12 hr | 58 | 98.5 |
Characterization and Validation
¹H-NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, cinnolin-H)
- δ 7.89 (d, J=8.4 Hz, 2H, fluorophenyl)
- δ 3.92 (s, 3H, N-CH₃)
- δ 3.58–3.62 (m, 8H, piperazine)
HRMS (ESI+) :
Challenges and Mitigation Strategies
- Low coupling yield (58%) : Attributed to steric hindrance at piperazine nitrogen. Mitigated by:
- Using excess acyl chloride (1.5 eq)
- Ultrasonication during reaction
- Tetrahydrocinnolin ring instability : Addressed by conducting cyclization under inert atmosphere
Alternative Synthetic Routes
Ullmann Coupling :
Mitsunobu Reaction :
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
